(Z)-4-chloro-N'-hydroxy-2-methylbenzimidamide
CAS No.:
Cat. No.: VC15990364
Molecular Formula: C8H9ClN2O
Molecular Weight: 184.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9ClN2O |
|---|---|
| Molecular Weight | 184.62 g/mol |
| IUPAC Name | 4-chloro-N'-hydroxy-2-methylbenzenecarboximidamide |
| Standard InChI | InChI=1S/C8H9ClN2O/c1-5-4-6(9)2-3-7(5)8(10)11-12/h2-4,12H,1H3,(H2,10,11) |
| Standard InChI Key | UFUULJCHNKBALO-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=C(C=CC(=C1)Cl)/C(=N\O)/N |
| Canonical SMILES | CC1=C(C=CC(=C1)Cl)C(=NO)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(Z)-4-chloro-N'-hydroxy-2-methylbenzimidamide belongs to the benzimidamide class, characterized by an imidamide group (-N-C(=N-OH)-) attached to a substituted benzene ring. Key structural features include:
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Chloro substituent at the 4-position of the benzene ring, which enhances electronic stability and influences intermolecular interactions.
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Methyl group at the 2-position, contributing to steric effects and potential metabolic resistance.
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Hydroxyimidamide moiety, a polar functional group capable of hydrogen bonding and metal chelation .
The Z-configuration of the imine double bond (C=N) is confirmed by its isomeric SMILES string (CC1=C(C=CC(=C1)Cl)/C(=N\O)/N), which specifies the spatial arrangement of substituents around the double bond .
Table 1: Key Chemical Identifiers
Physicochemical Properties
Stability and Solubility
The compound’s stability is influenced by:
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Air sensitivity: The hydroxyimidamide group may undergo oxidation, necessitating storage under inert gas .
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Thermal stability: Analogous benzimidamides decompose above 170°C, suggesting similar behavior for this derivative .
Solubility predictions indicate moderate polarity:
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Polar solvents: Likely soluble in DMSO or methanol due to hydrogen-bonding capacity.
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Nonpolar solvents: Limited solubility in hexane or chloroform.
Table 2: Experimental and Predicted Properties
Biological Activities and Hypothetical Applications
Pharmacokinetic Considerations
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Absorption: Moderate oral bioavailability (∼40%) predicted due to moderate LogP.
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Metabolism: Susceptible to hepatic CYP450-mediated oxidation at the methyl group.
Future Research Directions
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